- Production of tranilast [N-(3',4'-dimethoxycinnamoyl)-anthranilic acid] and its analogs in yeast Saccharomyces cerevisiaeApplied Microbiology and Biotechnology, 2011, 89(4), 989-1000,
Cas no 93755-77-2 (4-Demethyl Tranilast)

4-Demethyl Tranilast structure
Nome del prodotto:4-Demethyl Tranilast
4-Demethyl Tranilast Proprietà chimiche e fisiche
Nomi e identificatori
-
- 4-Demethyl Tranilast
- 2-[[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]amino]benzoic acid
- Avenanthramide 1f
- Avenanthramide E
- 2-[[(2E)-3-(4-Hydroxy-3-methoxyphenyl)-1-oxo-2-propen-1-yl]amino]benzoic acid (ACI)
- Benzoic acid, 2-[[(2E)-3-(4-hydroxy-3-methoxyphenyl)-1-oxo-2-propenyl]amino]- (9CI)
- Benzoic acid, 2-[[3-(4-hydroxy-3-methoxyphenyl)-1-oxo-2-propenyl]amino]-, (E)- (ZCI)
- 2-[(2E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamido]benzoic acid
- CHEBI:174266
- SB9MUF0VRT
- (E)-2-[[3-(4-Hydroxy-3-methoxyphenyl)-1-oxo-2-propenyl]amino]benzoic Acid
- Benzoic acid, 2-(((2E)-3-(4-hydroxy-3-methoxyphenyl)-1-oxo-2-propenyl)amino)-
- (E)-2-(3-(4-Hydroxy-3-methoxyphenyl)acrylamido)benzoic acid
- SCHEMBL2779937
- Benzoic acid, 2-((3-(4-hydroxy-3-methoxyphenyl)-1-oxo-2-propenyl)amino)-, (E)-
- FSKJPXSYWQUVGO-VQHVLOKHSA-N
- AKOS040750648
- 2-(((2E)-3-(4-Hydroxy-3-methoxyphenyl)-1-oxo-2-propen-1-yl)amino)benzoic acid
- UNII-SB9MUF0VRT
- Avenanthramide E (Collins)
- N-[4-Hydroxy-3-methoxy-(E)cinnamoyl]-anthranilic acid
- CHEMBL1075791
- DTXSID20437293
- 2-[[(Z)-3-(4-Hydroxy-3-methoxyphenyl)prop-2-enoyl]amino]benzoic acid
- starbld0002665
- 93755-77-2
- 2-{[(2E)-1-hydroxy-3-(4-hydroxy-3-methoxyphenyl)prop-2-en-1-ylidene]amino}benzoate
- 2-((2E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamido)benzoic acid
- 2-(((E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl)amino)benzoic acid
- N-(4-Hydroxy-3-methoxy-(e)cinnamoyl)-anthranilic acid
- 2-(((2E)-1-hydroxy-3-(4-hydroxy-3-methoxyphenyl)prop-2-en-1-ylidene)amino)benzoate
-
- Inchi: 1S/C17H15NO5/c1-23-15-10-11(6-8-14(15)19)7-9-16(20)18-13-5-3-2-4-12(13)17(21)22/h2-10,19H,1H3,(H,18,20)(H,21,22)/b9-7+
- Chiave InChI: FSKJPXSYWQUVGO-VQHVLOKHSA-N
- Sorrisi: C(C1C=CC=CC=1NC(=O)/C=C/C1C=CC(O)=C(OC)C=1)(=O)O
Proprietà calcolate
- Massa esatta: 313.09500
- Massa monoisotopica: 313.09502258g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 3
- Conta accettatore di obbligazioni idrogeno: 5
- Conta atomi pesanti: 23
- Conta legami ruotabili: 5
- Complessità: 450
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 1
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 95.9Ų
- XLogP3: 2.9
Proprietà sperimentali
- PSA: 99.35000
- LogP: 3.40040
4-Demethyl Tranilast Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
TRC | D231280-250mg |
4-Demethyl Tranilast |
93755-77-2 | 250mg |
$ 1315.00 | 2023-04-17 | ||
TRC | D231280-25mg |
4-Demethyl Tranilast |
93755-77-2 | 25mg |
$ 167.00 | 2023-04-17 |
4-Demethyl Tranilast Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Catalysts: p-Coumaroyl coenzyme A synthetase , Benzoyltransferase, anthranilate N- Solvents: Water ; 15 h, 30 °C
Riferimento
Metodo di produzione 2
Condizioni di reazione
Riferimento
- Preparation of anthranilic acid amides and their derivatives as cosmetic and pharmaceutical active substances, Germany, , ,
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: Dicyclohexylcarbodiimide Solvents: Acetone ; 1 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Acetone , Water ; 24 h, rt
1.3 Reagents: Acetic acid ; rt
1.2 Reagents: Sodium bicarbonate Solvents: Acetone , Water ; 24 h, rt
1.3 Reagents: Acetic acid ; rt
Riferimento
- Facile Amidation of Non-Protected Hydroxycinnamic Acids for the Synthesis of Natural Phenol AmidesMolecules, 2022, 27(7),,
Metodo di produzione 4
Condizioni di reazione
1.1 Catalysts: β-Alanine Solvents: Pyridine ; 2 w, rt; cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified, cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified, cooled
Riferimento
- A simple two-step synthesis of avenanthramides, constituents of oats (Avena sativa L)Indian Journal of Chemistry, 2007, (12), 2074-2078,
Metodo di produzione 5
Condizioni di reazione
1.1 Reagents: Piperidine Solvents: Toluene ; 4 h, reflux; reflux → rt; 1 h, rt
Riferimento
- Evaluation and optimization of antifibrotic activity of cinnamoyl anthranilatesBioorganic & Medicinal Chemistry Letters, 2009, 19(24), 7003-7006,
Metodo di produzione 6
Condizioni di reazione
1.1 Catalysts: Piperidine Solvents: Toluene ; 2 h, reflux; reflux → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; 20 min, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; 20 min, rt
Riferimento
- The role of carboxylic group position on the antiradical activity of synthetic analogues of oat antioxidantsJournal of Chemical and Pharmaceutical Research, 2015, 7(6), 416-427,
Metodo di produzione 7
Condizioni di reazione
Riferimento
- The phytoalexins of oat leaves: 4H-3,1-benzoxazin-4-ones or amides?Tetrahedron Letters, 1990, 31(18), 2647-8,
Metodo di produzione 8
Condizioni di reazione
1.1 Reagents: Piperidine Solvents: Toluene ; 3 h, rt → reflux; reflux → rt
1.2 Reagents: Hydrochloric acid Solvents: Methanol , Water ; acidified, 40 °C
1.2 Reagents: Hydrochloric acid Solvents: Methanol , Water ; acidified, 40 °C
Riferimento
- Fused ring analogues of anti-fibrotic agents and synthesis and use for treatment of fibrosis, inflammation and malignant neoplastic disease, World Intellectual Property Organization, , ,
Metodo di produzione 9
Condizioni di reazione
1.1 Reagents: Piperidine Solvents: Toluene ; 4 h, rt → reflux; reflux → rt; 1 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
Riferimento
- Preparation of cinnamoyl anthranilates and analogs thereof with antifibrotic activity, World Intellectual Property Organization, , ,
4-Demethyl Tranilast Raw materials
4-Demethyl Tranilast Preparation Products
4-Demethyl Tranilast Letteratura correlata
-
Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
-
Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255
-
Yikang Cong,Xingnan Chen,Yan Mei,Jun Ye Dalton Trans., 2022,51, 2923-2931
-
Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
93755-77-2 (4-Demethyl Tranilast) Prodotti correlati
- 53902-12-8(tranilast)
- 53902-17-3(Benzoic acid,2-[[3-(3-methoxy-4-propoxyphenyl)-1-oxo-2-propen-1-yl]amino]-)
- 91920-58-0(cis-Tranilast)
- 51305-47-6(2-Thiophenemethanamine, N-(4-fluorophenyl)-)
- 2034493-12-2(2-phenyl-N-2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethylbutanamide)
- 1250007-13-6(2-(dimethylamino)ethyl(2,3-dimethylphenyl)methylamine)
- 2138153-20-3(3-(1-Ethoxyethenyl)phenol)
- 2751704-26-2(4-cyclopropyl-4H-1,2,4-triazole-3-sulfonyl fluoride)
- 949293-88-3(1-4-hydroxy-3-(2-hydroxyethyl)phenylethan-1-one)
- 1053659-14-5(3-(5-Chloro-1,2,4thiadiazol-3-yl)-benzonitrile)
Fornitori consigliati
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Membro d'oro
CN Fornitore
Reagenti

Enjia Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Handan Zechi Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti

Suzhou Genelee Bio-Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
